molecular formula C10H11NO B1422534 N-methyl-4-(prop-2-yn-1-yloxy)aniline CAS No. 1178112-51-0

N-methyl-4-(prop-2-yn-1-yloxy)aniline

Cat. No.: B1422534
CAS No.: 1178112-51-0
M. Wt: 161.2 g/mol
InChI Key: OCDDSDVCUYZTCB-UHFFFAOYSA-N
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Description

N-methyl-4-(prop-2-yn-1-yloxy)aniline is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . It is a derivative of aniline, featuring a methyl group attached to the nitrogen atom and a prop-2-yn-1-yloxy group attached to the para position of the benzene ring. This compound is typically a white to light yellow solid and is used in various organic synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(prop-2-yn-1-yloxy)aniline can be achieved through several organic synthesis routes. One common method involves the reaction of 4-nitrophenol with propargyl bromide to form 4-(prop-2-yn-1-yloxy)nitrobenzene, which is then reduced to 4-(prop-2-yn-1-yloxy)aniline. The final step involves methylation of the aniline nitrogen using methyl iodide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(prop-2-yn-1-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

N-methyl-4-(prop-2-yn-1-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-4-(prop-2-yn-1-yloxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methyl group on the nitrogen atom can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-(prop-2-yn-1-yloxy)aniline is unique due to the presence of both the methyl group on the nitrogen atom and the prop-2-yn-1-yloxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-methyl-4-prop-2-ynoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-8-12-10-6-4-9(11-2)5-7-10/h1,4-7,11H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDDSDVCUYZTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178112-51-0
Record name N-methyl-4-(prop-2-yn-1-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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